

# D-Glyceraldehyde-3,3'-d2: A Technical Guide to Chemical Properties and Stability

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## Compound of Interest

Compound Name: *D-Glyceraldehyde-3,3'-d2*

Cat. No.: *B583805*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for **D-Glyceraldehyde-3,3'-d2**. This isotopically labeled monosaccharide is a valuable tool for metabolic research, particularly in studies involving glycolysis and related pathways.

## Core Chemical Properties

**D-Glyceraldehyde-3,3'-d2** is a deuterated form of D-glyceraldehyde, a key intermediate in carbohydrate metabolism. The deuterium labeling at the C3 position provides a stable isotopic tracer for tracking metabolic fates of glyceraldehyde and its downstream products.

Property	Value	Source
IUPAC Name	(2R)-3,3-dideuterio-2,3-dihydroxypropanal	[1]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> D <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	92.09 g/mol	[1]
Physical State	Assumed to be a colorless, crystalline solid, similar to its non-deuterated counterpart.	[2]
Melting Point	145 °C (for non-deuterated D-Glyceraldehyde)	[2]
Boiling Point	140-150 °C at 0.8 mmHg (for non-deuterated D-Glyceraldehyde)	[2]
Solubility	Soluble in water.	[3]

## Stability and Storage

Proper storage is crucial to maintain the chemical and isotopic integrity of **D-Glyceraldehyde-3,3'-d<sub>2</sub>**. As with many aldehydes and isotopically labeled compounds, degradation can occur if not stored under optimal conditions.

Parameter	Recommendation	Rationale
Temperature	-20°C to -80°C for long-term storage.	Minimizes chemical degradation and potential for isotopic exchange.[4][5]
Atmosphere	Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).	Aldehydes are susceptible to oxidation.[5]
Moisture	Store in a desiccator or dry box.	The compound is likely hygroscopic.[4]
Light	Protect from light by using an amber vial or storing in a dark location.	Light can catalyze degradation.[6]

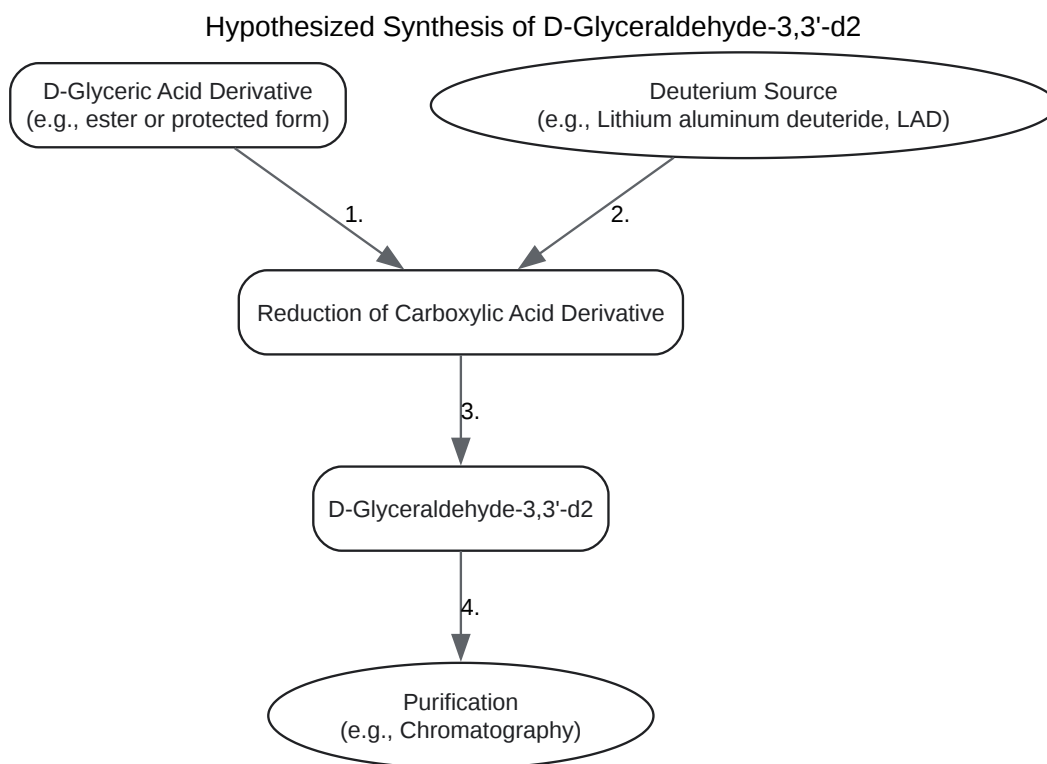
Note: While specific stability studies for **D-Glyceraldehyde-3,3'-d2** are not readily available in the literature, following these general guidelines for stable isotope-labeled aldehydes will maximize its shelf-life. For critical applications, it is recommended to perform periodic purity checks.

## Experimental Protocols

### Synthesis of D-Glyceraldehyde-3,3'-d2

While the full text of the original synthesis protocol by G.R. Gray and R. Barker from their 1971 paper in Carbohydrate Research is not publicly available, the synthesis of **D-Glyceraldehyde-3,3'-d2** would likely involve the reduction of a suitable D-glyceric acid derivative with a deuterium source. A plausible synthetic route is outlined below. This should be considered a general methodology, and the original publication should be consulted for specific details and reaction conditions.

#### Hypothesized Synthetic Workflow



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Caption: A plausible synthetic route to **D-Glyceraldehyde-3,3'-d2**.

## Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

**D-Glyceraldehyde-3,3'-d2**, after enzymatic or chemical phosphorylation to its 3-phosphate derivative, can be used as a substrate to study the kinetics of GAPDH. The activity of GAPDH is typically measured by monitoring the reduction of  $\text{NAD}^+$  to NADH at 340 nm.

Principle:  $\text{Glyceraldehyde-3-phosphate} + \text{NAD}^+ + \text{P}_i \rightleftharpoons \text{1,3-bisphosphoglycerate} + \text{NADH} + \text{H}^+$

## Reagents:

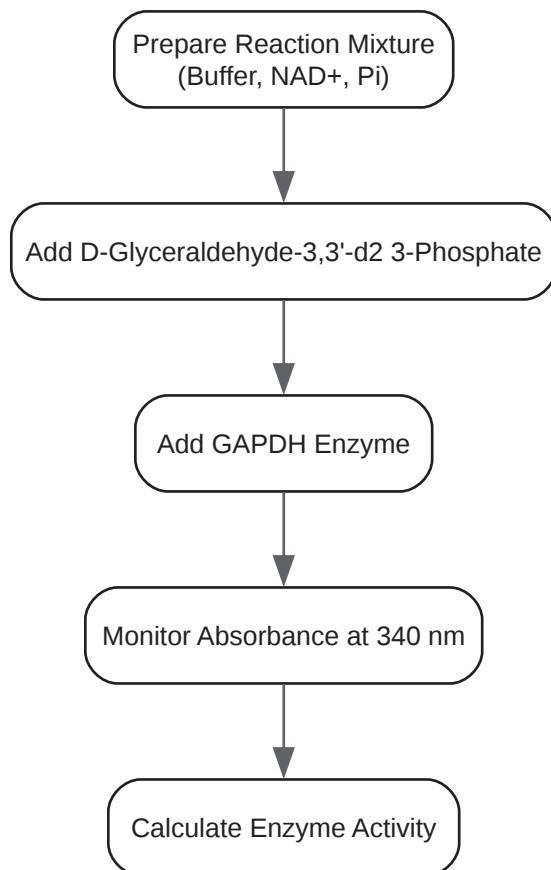
- Triethanolamine buffer (100 mM, pH 7.6)
- **D-Glyceraldehyde-3,3'-d2** 3-phosphate solution
- ATP solution (for in-situ phosphorylation if starting with the aldehyde)
- 3-Phosphoglycerate kinase (for coupled assay)
- NAD<sup>+</sup> solution
- Inorganic phosphate (Pi) source (e.g., sodium phosphate)
- GAPDH enzyme solution

## Procedure:

- Prepare a reaction mixture containing triethanolamine buffer, NAD<sup>+</sup>, and inorganic phosphate in a cuvette.
- Add the **D-Glyceraldehyde-3,3'-d2** 3-phosphate solution to the mixture.
- Initiate the reaction by adding the GAPDH enzyme solution.
- Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
- Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M<sup>-1</sup>cm<sup>-1</sup>).

## Experimental Workflow for GAPDH Assay

## Workflow for GAPDH Activity Assay



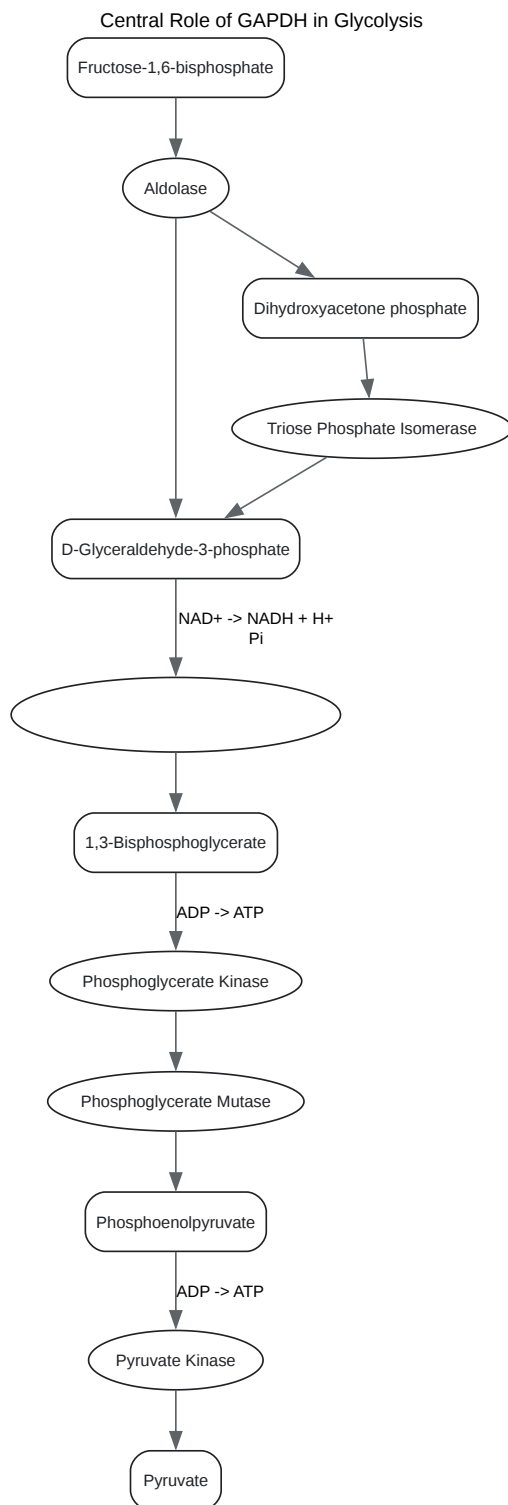
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Caption: A typical workflow for measuring GAPDH activity.

## Biological Context: The Glycolytic Pathway

D-Glyceraldehyde-3-phosphate is a central intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. The deuterated analog, **D-Glyceraldehyde-3,3'-d2**, can be used to trace the flow of the glyceraldehyde moiety through this and other interconnected pathways. The enzyme GAPDH catalyzes a key step in the payoff phase of glycolysis.

### Role of GAPDH in Glycolysis



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Caption: The glycolytic pathway highlighting the GAPDH-catalyzed step.

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